molecular formula C13H9Cl2N3O2S B2872297 N-(3,4-dichlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-68-8

N-(3,4-dichlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2872297
CAS No.: 443329-68-8
M. Wt: 342.19
InChI Key: PEICEFGMCKWZHV-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a carboxamide group substituted at the 3,4-dichlorophenyl position. The dichlorophenyl substituent introduces strong electron-withdrawing effects, which may enhance binding interactions in biological systems.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O2S/c14-9-2-1-7(5-10(9)15)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-2,5-6H,3-4H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEICEFGMCKWZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichloroaniline with a thiazole derivative, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted thiazolopyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

N-(3,4-dichlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The nature of the aryl substituent significantly influences physicochemical and pharmacological properties. Key analogs include:

Compound Name Substituent(s) Molecular Weight Key Properties/Effects Reference
N-(3-Chlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 3-Cl 319.75 g/mol Reduced steric hindrance compared to 3,4-dichloro; moderate antimicrobial activity inferred from related analogs .
N-(3,4-Difluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 3,4-F₂ 309.29 g/mol Fluorine’s electronegativity enhances metabolic stability; potential CNS penetration due to smaller size .
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-...thiazolo[3,2-a]pyrimidine-6-carboxamide 4-OCH₃, 7-CH₃ 430.47 g/mol Electron-donating methoxy group increases solubility; methyl group may improve lipophilicity .
5-Oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-OCF₃ 355.29 g/mol Trifluoromethoxy group offers strong electron-withdrawing effects and enhanced hydrolytic stability compared to dichloro analogs .

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃) improve stability and receptor binding but may reduce solubility.
  • Electron-donating groups (e.g., OCH₃) enhance solubility but could diminish metabolic stability.

Core Structural Modifications

Variations in the thiazolo[3,2-a]pyrimidine core include:

  • Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-...pyrimidine-6-carboxylate (): Replacement of carboxamide with ester groups reduces hydrogen-bonding capacity but increases lipophilicity. The 3,4-dichlorophenyl moiety in related structures enhances π-π stacking in crystal packing .
  • Polycyclic derivatives (e.g., pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidines in ): Extended conjugation improves fluorescence properties but complicates synthesis .

Pharmacological Activity

  • Antimicrobial effects : Ethyl carboxylate derivatives (e.g., 4h in ) show activity against S. aureus (MIC: 32 µg/mL) .

Physicochemical Properties

  • Solubility : Dichlorophenyl substitution reduces aqueous solubility compared to methoxy analogs but improves membrane permeability.
  • Thermal stability : Melting points for dichloro derivatives (e.g., 240–241°C for compound 4h in ) exceed those of methoxy analogs (211–213°C for 4k) .
  • Spectral data : IR spectra of dichloro compounds show characteristic C-Cl stretches at 750–600 cm⁻¹, while ¹H NMR reveals deshielded aromatic protons (δ 7.2–7.6 ppm) .

Biological Activity

N-(3,4-dichlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has drawn considerable interest in medicinal chemistry due to its diverse biological activities. This compound features a thiazolopyrimidine core, which is associated with various pharmacological properties including antitumor, antibacterial, and antidiabetic effects. This review synthesizes available research findings and case studies on the biological activity of this compound.

  • IUPAC Name : this compound
  • CAS Number : 1251676-18-2
  • Molecular Formula : C13H9Cl2N3O2S
  • Molecular Weight : 320.19 g/mol

The biological activity of this compound is attributed to its ability to interact with various biological targets. The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and has demonstrated potential as a selective modulator for certain receptors.

Antitumor Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that compounds similar to this compound demonstrate potent activity against cervical adenocarcinoma (HeLa) cells and prostate adenocarcinoma (PC3) cells. The IC50 values for these compounds were reported to be in the low micromolar range .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties:

  • Antibacterial Efficacy : Studies have indicated that thiazolo[3,2-a]pyrimidines possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function .

Antidiabetic Effects

Thiazolo[3,2-a]pyrimidine derivatives have been explored for their potential antidiabetic effects by modulating glucose uptake and insulin sensitivity in vitro .

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A study evaluated the cytotoxic effects of various thiazolo[3,2-a]pyrimidine derivatives on M-HeLa cells. The compound demonstrated a significant reduction in cell viability compared to controls .
  • Selectivity Profiles :
    • In another study focused on the selectivity of thiazolo[3,2-a]pyrimidines against normal versus cancerous cells, it was found that certain derivatives exhibited high selectivity towards cancer cells while sparing normal liver cells .

Comparative Analysis of Biological Activities

Activity TypeCompound ClassObserved EffectsReference
AntitumorThiazolo[3,2-a]pyrimidinesHigh cytotoxicity against HeLa cells
AntibacterialThiazolo[3,2-a]pyrimidinesEffective against Gram-positive bacteria
AntidiabeticThiazolo[3,2-a]pyrimidinesImproved glucose uptake

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